molecular formula C22H10O8 B14274586 4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 131649-46-2

4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)

Cat. No.: B14274586
CAS No.: 131649-46-2
M. Wt: 402.3 g/mol
InChI Key: AFDHKKWBKRJYSV-UHFFFAOYSA-N
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Description

4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is an organic compound known for its unique structure and properties It is a derivative of phthalic anhydride and is characterized by the presence of two benzofuran-1,3-dione groups connected by a 1,4-phenylenebis(oxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of hydroquinone with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction proceeds through an esterification process followed by cyclization to form the benzofuran-1,3-dione rings.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where hydroquinone and phthalic anhydride are reacted in a solvent such as toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran rings, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzofuran-1,3-dione groups can yield hydroxy derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) serves as a building block for the synthesis of more complex molecules. It is used in the preparation of polymers and advanced materials due to its ability to form stable, high-performance polymers.

Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. Its derivatives have been investigated for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of high-temperature resistant polymers and coatings. It is also employed in the manufacture of electronic materials due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) exerts its effects is primarily through its ability to undergo various chemical transformations. The benzofuran-1,3-dione groups can participate in redox reactions, while the phenylene linkage provides structural rigidity and stability. These properties make it a versatile intermediate in the synthesis of functional materials.

Comparison with Similar Compounds

    4,4’-[1,4-Phenylenebis(oxy)]diphthalonitrile: Similar in structure but contains nitrile groups instead of benzofuran-1,3-dione.

    4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]: Contains trifluoromethyl groups, offering different electronic properties.

Uniqueness: 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is unique due to its dual benzofuran-1,3-dione groups, which provide distinct reactivity and stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance.

This compound’s versatility and stability make it a valuable asset in various scientific and industrial applications, highlighting its importance in modern chemistry and materials science.

Properties

CAS No.

131649-46-2

Molecular Formula

C22H10O8

Molecular Weight

402.3 g/mol

IUPAC Name

4-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenoxy]-2-benzofuran-1,3-dione

InChI

InChI=1S/C22H10O8/c23-19-13-3-1-5-15(17(13)21(25)29-19)27-11-7-9-12(10-8-11)28-16-6-2-4-14-18(16)22(26)30-20(14)24/h1-10H

InChI Key

AFDHKKWBKRJYSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC=C(C=C3)OC4=CC=CC5=C4C(=O)OC5=O)C(=O)OC2=O

Origin of Product

United States

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